ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine , which are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Molecular Structure Analysis
The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . The structure of the compound involves a central tricyclic 6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine fragment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . These reactions lead to the formation of the target bicyclic cyclopenta[b]pyridine structure .Physical and Chemical Properties Analysis
The compound forms colorless crystals that fluoresce under UV light . The melting point is 223–225°С (1,4-dioxane) .Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate and its derivatives have been the subject of several studies focusing on their synthesis and chemical reactions. These compounds are used in the synthesis of various heterocyclic compounds, which are essential in the field of medicinal chemistry. For instance, Ahmed (2002) reported on the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, highlighting the chemical versatility of this compound in creating complex heterocyclic systems (Ahmed, 2002).
Biological Applications
- In addition to chemical synthesis, there has been research into the biological applications of these compounds. Sirakanyan et al. (2015) investigated the antimicrobial activity of some synthesized compounds, including this compound derivatives. They found promising antimicrobial properties against Staphylococcus aureus, suggesting potential pharmaceutical applications (Sirakanyan et al., 2015).
Structural Analysis
- Research has also been conducted on the structural analysis of these compounds. For example, Hu et al. (2007) synthesized a compound related to this compound and analyzed its molecular structure, highlighting the significance of these compounds in understanding molecular conformations and interactions (Hu et al., 2007).
Pharmaceutical Potential
- The research on this compound derivatives extends to their pharmaceutical potential. For instance, Guo et al. (2003) discussed the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives, a related compound, as potent GnRH receptor antagonists for treating reproductive diseases (Guo et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of novel thieno[2, 3-d]pyrimidines, which have demonstrated antibacterial activity .
Mode of Action
It’s likely that it interacts with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antibacterial activity, it may lead to bacterial cell death or growth inhibition .
Properties
IUPAC Name |
ethyl 12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-12(16)6-3-4-7-8(6)9-10(15)13-5-14-11(9)18-7/h5-6H,2-4H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCRGYUPOBSEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C3=C(S2)N=CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126707 |
Source
|
Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019014-34-6 |
Source
|
Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019014-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,5,6,7-tetrahydro-4-oxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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